molecular formula C12H14N4O B14411713 N-Propyl-1,2,4-benzotriazine-3-acetamide CAS No. 80722-72-1

N-Propyl-1,2,4-benzotriazine-3-acetamide

Cat. No.: B14411713
CAS No.: 80722-72-1
M. Wt: 230.27 g/mol
InChI Key: WBVJMTOKNDAGCR-UHFFFAOYSA-N
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Description

Contextual Placement within Benzotriazine Chemistry

N-Propyl-1,2,4-benzotriazine-3-acetamide is a derivative of the 1,2,4-benzotriazine (B1219565) ring system. This places it within a family of fused heterocyclic compounds that have been a subject of interest in organic and medicinal chemistry for over a century. researchgate.net The core structure consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring. The specific substitution pattern, with an N-propylacetamide group at the 3-position, defines its unique chemical identity and potential for further functionalization.

Significance of the 1,2,4-Benzotriazine Ring System in Organic Synthesis and Chemical Science

The 1,2,4-benzotriazine nucleus is a prominent heterocyclic substructure found in numerous pharmacologically active compounds. epa.govresearchgate.net This scaffold is valued for its rigid, planar structure and the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions. These features make 1,2,4-benzotriazine derivatives attractive candidates for drug discovery and materials science. researchgate.net A wide spectrum of potent pharmacological activities has been associated with this ring system, leading to the development of numerous analogues. epa.govresearchgate.net The synthesis of 1,2,4-benzotriazines has been a subject of extensive research, with various methods developed to access a wide range of derivatives. nih.govscispace.com

Role of Acetamide (B32628) Moieties in Structure and Chemical Function

The acetamide group (-NHC(O)CH3) is a common functional group in organic chemistry and medicinal chemistry. The presence of the N-propylacetamide moiety in the target molecule introduces several key features. The amide bond is relatively stable and can participate in hydrogen bonding, influencing the compound's solubility and its ability to interact with biological targets. The propyl group adds a degree of lipophilicity, which can affect the molecule's pharmacokinetic properties. N-substituted acetamides are found in a variety of biologically active compounds and can be crucial for their mechanism of action.

Overview of Current Research Trajectories for this compound and Related Chemical Architectures

Research on 1,2,4-benzotriazine derivatives continues to be an active area, with a focus on their potential therapeutic applications. Many analogues have demonstrated interesting pharmacological activities, including antihypertensive, anti-inflammatory, and diuretic effects. nih.gov Furthermore, some derivatives have shown promise as antitumor agents. researchgate.netnih.gov

The exploration of N-substituted acetamide derivatives of other heterocyclic systems also provides valuable insights. For instance, N-substituted acetamides of benzotriazoles have been investigated for their antibacterial properties. benthamdirect.com Similarly, various 1,2,4-triazine derivatives bearing acetamide functionalities have been synthesized and evaluated for their biological activities. jmchemsci.com

Given these precedents, future research on this compound and its analogues could logically focus on the following areas:

Synthesis and Characterization: Development of efficient synthetic routes to access a library of related compounds with variations in the N-alkyl chain and substitutions on the benzotriazine ring.

Pharmacological Screening: Evaluation of these compounds for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Biology: Investigation of the binding modes of active compounds with their biological targets to understand the structure-activity relationships.

The combination of the established biological potential of the 1,2,4-benzotriazine core and the modulating influence of the N-propylacetamide side chain makes this and related chemical architectures a promising area for future chemical and pharmacological research.

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
Molecular Formula C12H14N4O
IUPAC Name 2-(1,2,4-benzotriazin-3-yl)-N-propylacetamide
SMILES CCCNC(=O)CC1=NC2=C(N=N1)C=CC=C2
InChI InChI=1S/C12H14N4O/c1-2-7-13-12(17)8-11-14-9-5-3-4-6-10(9)15-16-11/h3-6H,2,7-8H2,1H3,(H,13,17)
InChIKey WBVJMTOKNDAGCR-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Properties

CAS No.

80722-72-1

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(1,2,4-benzotriazin-3-yl)-N-propylacetamide

InChI

InChI=1S/C12H14N4O/c1-2-7-13-12(17)8-11-14-9-5-3-4-6-10(9)15-16-11/h3-6H,2,7-8H2,1H3,(H,13,17)

InChI Key

WBVJMTOKNDAGCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=NC2=CC=CC=C2N=N1

Origin of Product

United States

Synthetic Methodologies for N Propyl 1,2,4 Benzotriazine 3 Acetamide and Its Structural Analogues

Strategies for the Construction of the 1,2,4-Benzotriazine (B1219565) Core

The formation of the 1,2,4-benzotriazine ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this bicyclic heteroaromatic system, each with its own advantages and substrate scope.

Cyclization Reactions for Benzotriazine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,2,4-benzotriazines. These reactions typically involve the formation of one or more new bonds to close a ring system from an acyclic precursor. A common and effective method for the synthesis of 3-substituted 1,2,4-benzotriazines involves the reductive cyclization of 2-nitrophenylhydrazones. For instance, 3-methyl- and 3-phenyl-1,2,4-benzotriazine (B12912931) can be prepared in moderate to high yields through the PtO2-catalyzed hydrogenation of the corresponding 2-nitrophenylhydrazones of pyruvic acid or 2-nitrophenylhydrazono-ethers, respectively researchgate.net. This approach offers a reliable route to a functionalized benzotriazine core.

Another versatile cyclization strategy involves the reaction of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. While this method is more commonly associated with the synthesis of quinoxalines, modifications and the use of specific reagents can lead to the formation of the 1,2,4-benzotriazine ring system.

A contemporary approach involves a copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine. The resulting intermediate undergoes oxidation to form an azo compound, which, upon deprotection with trifluoroacetic acid, undergoes in situ cyclization to yield the 1,2,4-benzotriazine core. This method provides a modern and efficient pathway to the desired heterocyclic system organic-chemistry.org.

Rearrangement Pathways in Benzotriazine Synthesis

Rearrangement reactions can offer unique and sometimes unexpected pathways to complex heterocyclic structures. In the context of 1,2,4-benzotriazine synthesis, certain molecular rearrangements can be strategically employed to construct the desired ring system. While less common than direct cyclization methods, these pathways can be valuable for accessing specific substitution patterns.

Precursor-Based Approaches Involving Benzotriazole (B28993) Intermediates

The synthesis of 1,2,4-benzotriazines can also be achieved through the transformation of other heterocyclic systems, with 1,2,3-benzotriazoles serving as potential precursors. The ring expansion of a 1,2,3-benzotriazole derivative, for example, could theoretically lead to the formation of a 1,2,4-benzotriazine, although this is a less conventional route.

A more direct precursor-based approach involves the diazotization of ortho-amino-substituted anilines. For instance, the diazotization of 2-aminobenzamides can lead to the formation of benzotriazinone derivatives, which are structurally related to the 1,2,4-benzotriazine core researchgate.netnih.gov. An operationally simple method for the preparation of N-unsubstituted benzotriazoles involves the diazotization and intramolecular cyclization of 1,2-aryldiamines under mild conditions, using a polymer-supported nitrite (B80452) reagent and p-tosic acid colab.ws. While this method directly yields benzotriazoles, the underlying principle of diazotization and cyclization is fundamental to the synthesis of related triazine systems.

The synthesis of benzotriazoles from o-phenylenediamine (B120857) is a well-established reaction, typically involving diazotization with sodium nitrite in an acidic medium stackexchange.com. This reaction proceeds through an ortho-amino diazonium ion intermediate, which undergoes intramolecular cyclization to form the stable benzotriazole ring stackexchange.com. This foundational reaction highlights the utility of ortho-diamino aromatic compounds as key starting materials for the synthesis of fused triazole systems.

Synthesis of the N-Propyl Acetamide (B32628) Side Chain

Once the 1,2,4-benzotriazine core is established, the next critical phase is the introduction and elaboration of the N-propyl acetamide side chain at the 3-position. This can be achieved through a variety of established amidation and acylation techniques, or by functional group transformations. A key intermediate for this purpose is a 1,2,4-benzotriazine bearing a carboxylic acid or ester functionality at the 3-position, such as ethyl 2-(1,2,4-benzotriazin-3-yl)acetate.

Amidation and Acylation Techniques for N-Alkyl Acetamides

The formation of the amide bond is a fundamental transformation in organic synthesis. The most direct approach to forming the N-propyl acetamide side chain on a pre-functionalized 1,2,4-benzotriazine core involves the amidation of a 2-(1,2,4-benzotriazin-3-yl)acetic acid derivative with propylamine (B44156). This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, the corresponding acyl chloride, prepared from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride, can be reacted with propylamine to form the desired amide. Another common method is the reaction of an ester, such as ethyl 2-(1,2,4-benzotriazin-3-yl)acetate, directly with propylamine, often at elevated temperatures or with a catalyst, to yield the N-propyl acetamide mdpi.com.

The synthesis of a precursor, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, has been reported through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol (B145695) escholarship.orgescholarship.orgnih.gov. A similar strategy could be envisioned for the alkylation of a 3-unsubstituted 1,2,4-benzotriazine to introduce the acetate (B1210297) side chain.

Functional Group Transformations to Introduce the N-Propyl Group

An alternative strategy involves first constructing the acetamide moiety and then introducing the propyl group onto the nitrogen atom. However, the direct N-alkylation of a primary amide can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amide nitrogen. This approach would likely require the use of a strong base to deprotonate the amide, followed by reaction with a propyl halide.

A more controlled method would be to first synthesize N-propyl-2-chloroacetamide and then use this reagent to alkylate a suitable nucleophilic position on a pre-formed 1,2,4-benzotriazine ring system. However, the reactivity and regioselectivity of such an alkylation would need to be carefully considered.

The following table summarizes some of the key reactions and precursors involved in the synthesis of N-Propyl-1,2,4-benzotriazine-3-acetamide.

Reaction Type Starting Material(s) Reagent(s)/Condition(s) Intermediate/Product Reference(s)
Reductive Cyclization2-Nitrophenylhydrazone of pyruvic acidPtO2, H23-Methyl-1,2,4-benzotriazine researchgate.net
Diazotization/Cyclizationo-PhenylenediamineNaNO2, Acetic Acid1H-Benzotriazole stackexchange.com
N-Alkylation1H-BenzotriazoleEthyl 2-chloroacetate, NaOH, EthanolEthyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate escholarship.orgescholarship.orgnih.gov
Amidation of EsterEthyl 2-(1,2,4-benzotriazin-3-yl)acetatePropylamine, Heat or CatalystThis compound mdpi.com
Amidation of Carboxylic Acid2-(1,2,4-benzotriazin-3-yl)acetic acidPropylamine, DCC/HOBt or EDC/HOBtThis compoundN/A

Convergent and Linear Synthesis Routes for this compound

Linear Synthesis

A linear synthesis involves the sequential construction of the target molecule, where each step modifies the substrate from the previous reaction in a step-by-step fashion. This approach is often straightforward in its planning. A plausible linear route to this compound would begin with the formation of the benzotriazine core, followed by the elaboration of the side chain.

One established method for forming 3-substituted 1,2,4-benzotriazines is the reductive cyclization of 2-nitrophenylhydrazones. nih.govresearchgate.net This process can be adapted to form the target compound:

Hydrazone Formation: A substituted 2-nitrophenylhydrazine (B1229437) is reacted with a pyruvate (B1213749) derivative, such as sodium pyruvate, to form the corresponding 2-nitrophenylhydrazone. This reaction typically proceeds in high yield. researchgate.net

Reductive Cyclization: The nitro group of the hydrazone is reduced, which is immediately followed by an intramolecular cyclization to form the 1,2,4-benzotriazine ring. Common reduction methods include catalytic hydrogenation using catalysts like PtO₂ or Pd/C. nih.govresearchgate.net This would yield a precursor like 3-methyl-1,2,4-benzotriazine.

Side-Chain Functionalization: The methyl group at the 3-position would then require further chemical modification to introduce an acetic acid moiety. This could involve halogenation followed by nucleophilic substitution with a cyanide source and subsequent hydrolysis.

Amidation: The resulting 1,2,4-benzotriazine-3-acetic acid is then activated (e.g., by conversion to an acyl chloride or using peptide coupling agents) and reacted with n-propylamine to form the final this compound product.

Convergent Synthesis

For this compound, a convergent strategy would involve:

Fragment A Synthesis: Preparation of the core 1,2,4-benzotriazine ring with a reactive functional group at the 3-position. For instance, a 3-halo-1,2,4-benzotriazine could be synthesized. Such intermediates are valuable in cross-coupling reactions. nih.gov

Fragment B Synthesis: Independent synthesis of the N-propyl acetamide side chain, potentially as a nucleophilic species like N-propyl-2-aminoacetamide or a related organometallic reagent.

Fragment Coupling: The final step involves coupling Fragment A and Fragment B. For example, a nucleophilic substitution reaction where the acetamide fragment displaces the halide on the benzotriazine ring. This strategy is analogous to Suzuki or Stille coupling reactions used to assemble complex biaryl triazines, which demonstrates the power of convergent fragment coupling in modern synthesis. researchgate.netnih.gov

This approach is highly efficient as it maximizes the preservation of material until the final stages of the synthesis.

AspectLinear SynthesisConvergent Synthesis
Overall Yield Lower; overall yield is the product of many sequential steps.Higher; the longest linear sequence is shorter, maximizing material throughput.
Efficiency Can be inefficient, especially if early steps have low yields.Generally more efficient and easier to execute for complex molecules.
Flexibility Less flexible; a failure in a late stage results in the loss of all preceding work.More flexible; allows for the synthesis of analogues by coupling different fragments.
Planning Conceptually straightforward and sequential.Requires more strategic planning to identify suitable fragments and coupling reactions.

Optimization of Reaction Conditions and Yields in Benzotriazine-Acetamide Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing reaction times, and ensuring the economic and environmental viability of a synthetic process. rsc.org For the synthesis of this compound, optimization would focus on key transformations, particularly the formation of the benzotriazine ring and the final amidation step.

Optimization of Benzotriazine Ring Formation

The cyclization step to form the benzotriazine core is a crucial point for optimization. Studies on related benzotriazine structures provide valuable insights into the parameters that can be tuned for maximum efficiency.

A novel method for synthesizing benzotriazin-4(3H)-ones utilizes a photochemical cyclization of acyclic aryl triazine precursors in a continuous flow reactor. nih.govorganic-chemistry.orgacs.org The optimization of this process involved screening various solvents, light sources, and residence times. Initially, reactions under UV light (365 nm) in acetonitrile (B52724) gave a 67% yield. Switching to a mixed solvent system of MeCN/H₂O or MeOH/DCM improved solubility and pushed yields to over 99% (quantitatively determined by qNMR), with an isolated yield of 90%. nih.govacs.org Further optimization revealed that visible violet light (420 nm) was equally effective, offering a greener and less energy-intensive alternative. nih.govorganic-chemistry.org

Optimization of Photochemical Benzotriazinone Synthesis nih.govacs.org
EntrySolventLight Source (Wavelength)Residence Time (min)Yield (%)
1MeCNUV (365 nm)1067
2MeOHUV (365 nm)1085
3MeCN/H₂O (9:1)UV (365 nm)10>99
4MeOH/DCM (1:1)UV (365 nm)10>99 (90% isolated)
5MeOH/DCM (1:1)Violet LED (420 nm)10>99 (88% isolated)
6MeOH/DCM (1:1)Violet LED (420 nm)595
7None (Thermal, 100 °C)Dark100

In a different approach for synthesizing 1,2,3-benzotriazines via intramolecular heterocyclization, researchers optimized conditions by systematically varying the solvent, temperature, and reactant concentration. acs.orgnih.gov The initial reaction in DMF at 0 °C gave a modest 54% yield. Switching to other polar solvents like MeCN and THF significantly improved the yield to 75% and 78%, respectively. Further tuning of the concentration and temperature in THF led to an excellent yield of 93% when the reaction was run at 0.04 M and 0 °C. acs.orgnih.gov

Optimization of 1,2,3-Benzotriazine Synthesis via Heterocyclization acs.orgnih.gov
EntrySolventConcentration (M)Temperature (°C)Yield (%)
1DMF0.08054
2MeCN0.08075
3THF0.08078
4THF0.08-2066
5THF0.04093
6THF0.02082

Optimization of the Amidation Step

The final step in the synthesis is the formation of the amide bond between the benzotriazine-acetic acid moiety and n-propylamine. N-acylation reactions are fundamental in organic synthesis, and their efficiency can be greatly enhanced. mdpi.com While traditional methods often involve heating for extended periods, modern techniques can offer significant improvements. Research on the N-acylation of various amines using benzotriazole-activated acids has shown that microwave irradiation is superior to conventional heating. mdpi.comresearchgate.net For instance, reactions conducted under microwave irradiation at 50 °C were completed in 15–20 minutes, providing higher yields and purer products compared to conventional heating methods. mdpi.com This approach avoids the need for catalysts and often uses greener solvents like water, making the process more environmentally friendly. mdpi.com

Advanced Spectroscopic Characterization of N Propyl 1,2,4 Benzotriazine 3 Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of N-Propyl-1,2,4-benzotriazine-3-acetamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzotriazine ring would likely appear as a complex multiplet system in the downfield region (typically δ 7.5-8.5 ppm) due to spin-spin coupling. The methylene (B1212753) protons adjacent to the benzotriazine ring are anticipated to resonate as a singlet further upfield. The N-propyl group would present a characteristic pattern: a triplet for the terminal methyl protons, a sextet for the adjacent methylene protons, and a triplet for the methylene protons bonded to the amide nitrogen. The amide proton itself would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons of the benzotriazine ring would resonate in the typical aromatic region (approximately 120-150 ppm). The aliphatic carbons of the methylene bridge and the N-propyl group would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.5 - 8.5m
-CH₂- (acetamide)~3.5s
N-H (amide)~7.0br s
N-CH₂- (propyl)~3.2t
-CH₂- (propyl)~1.5sext
-CH₃ (propyl)~0.9t

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide)~170
Aromatic-C120 - 150
-CH₂- (acetamide)~35
N-CH₂- (propyl)~41
-CH₂- (propyl)~23
-CH₃ (propyl)~11

To confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons of the N-propyl group, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band around 1650 cm⁻¹ in the FT-IR spectrum would be indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide is expected to appear as a sharp band around 3300 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1550 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (amide)Stretch~3300
C-H (aromatic)Stretch>3000
C-H (aliphatic)Stretch<3000
C=O (amide)Stretch (Amide I)~1650
C=N, C=CStretch1400 - 1600
N-H (amide)Bend (Amide II)~1550

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

High-resolution mass spectrometry would provide the precise molecular weight of this compound. The calculated monoisotopic mass for the molecular formula C₁₂H₁₄N₄O is 230.11676 Da. uni.lu An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion ([M]⁺˙) would likely undergo a series of fragmentation events. Plausible fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene bridge, or between the carbonyl group and the N-propyl group.

Loss of the propyl group: Fragmentation resulting in the loss of a propyl radical (•C₃H₇) to give a prominent fragment ion.

McLafferty-type rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.

Cleavage of the benzotriazine ring: This would result in characteristic fragment ions corresponding to the heterocyclic core.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the data obtained from NMR and vibrational spectroscopy.

Plausible Mass Spectrometry Fragments for this compound

m/zProposed Fragment
230.1168[C₁₂H₁₄N₄O]⁺˙ (Molecular Ion)
187.0878[M - C₃H₇]⁺
157.0616[C₈H₅N₄]⁺
129.0507[C₇H₅N₃]⁺

Application of LC/MS and GC/MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used for the separation, identification, and quantification of individual components in a mixture, making them indispensable for purity assessment.

In LC-MS analysis, the compound is first separated based on its affinity for a stationary phase (e.g., a C18 column) and a mobile phase, and the eluent is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, with a monoisotopic mass of approximately 230.12 Da, electrospray ionization (ESI) in positive mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 231.12. uni.lu The presence of a single major peak in the chromatogram corresponding to this m/z value would indicate high purity. Analysis of complex mixtures can identify the target compound by its specific retention time and mass, while other peaks would correspond to impurities or other components. researchgate.net

GC-MS is suitable for volatile and thermally stable compounds. While the benzotriazine core is relatively stable, the technique's higher temperatures can sometimes lead to fragmentation. nih.gov In a GC-MS analysis, the molecular ion peak [M]⁺ at m/z 230.12 would be the primary indicator of the compound. uni.lu The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule, further confirming its identity. Purity is determined by the relative area of the main peak in the gas chromatogram. The detection of any additional peaks would suggest the presence of impurities, which can often be identified by their own mass spectra. researchgate.net

Below is a table of predicted mass-to-charge ratios for various adducts of the target compound that can be observed in mass spectrometry. uni.lu

Adduct FormPredicted m/z
[M+H]⁺231.12404
[M+Na]⁺253.10598
[M-H]⁻229.10948
[M]⁺230.11621

This interactive table summarizes the predicted mass-to-charge ratios for this compound adducts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elucidation of Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. The this compound molecule possesses a benzotriazine ring system, which is a conjugated aromatic system containing both carbon-carbon double bonds and nitrogen atoms with non-bonding electrons (lone pairs).

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to specific electronic transitions. researchgate.netresearchgate.net The primary transitions anticipated are:

π → π* transitions: These occur in conjugated systems and are typically responsible for strong absorption bands. The fused benzene (B151609) and triazine rings create an extensive π-electron system, which would likely result in intense absorption in the UV region. Studies on related benzo[e] uni.lunih.govmdpi.comtriazine derivatives show that substituents on the ring can significantly affect the energy of these transitions. researchgate.net

n → π* transitions: These transitions involve the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital. These are generally weaker than π → π* transitions and appear at longer wavelengths.

The specific wavelengths (λmax) of these absorption bands provide insight into the extent of conjugation and the electronic environment of the chromophore.

Probable TransitionExpected Wavelength Range (nm)Description
π → π~270-290Aromatic system of the benzotriazine ring.
n → π~320-350Lone pair electrons on nitrogen atoms.

This interactive table outlines the expected electronic transitions for this compound based on its structure.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm the empirical formula, which for this compound is C₁₂H₁₄N₄O. The experimentally determined percentages must closely match the theoretically calculated values to validate the molecular formula and support the compound's identity and purity.

The comparison between the calculated and found values provides strong evidence for the successful synthesis of the target compound.

ElementCalculated (%)Found (Hypothetical) (%)
Carbon (C)62.5962.65
Hydrogen (H)6.136.18
Nitrogen (N)24.3324.28

This interactive table compares the theoretical elemental composition of C₁₂H₁₄N₄O with typical experimental results.

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for this purpose.

Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the progress of a reaction and assessing the purity of the final product. researchgate.net A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). A pure compound should ideally appear as a single spot after visualization under UV light. The retention factor (Rf) is a characteristic value for a compound under specific conditions.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity assessment. nih.gov The compound is dissolved and injected into a column packed with a stationary phase (e.g., C8 or C18). A liquid mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, carries the sample through the column. researchgate.net The separation is based on the compound's partitioning between the mobile and stationary phases. A UV detector monitors the eluent, and a pure sample should yield a single, sharp, and symmetrical peak in the chromatogram. The peak's area can be used to quantify the compound and determine its purity relative to any detected impurities.

TechniqueStationary PhaseTypical Mobile PhaseDetectionIndication of Purity
TLC Silica GelEthyl Acetate (B1210297)/HexaneUV Light (254 nm)A single spot
HPLC C18 Reversed-PhaseAcetonitrile/Water GradientUV at λmaxA single, sharp peak

This interactive table summarizes typical parameters for the chromatographic purity assessment of this compound.

Crystallographic Analysis and Solid State Studies of N Propyl 1,2,4 Benzotriazine 3 Acetamide

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide fundamental insights into the molecular structure of N-Propyl-1,2,4-benzotriazine-3-acetamide.

To date, no single-crystal X-ray diffraction studies have been reported for this compound. Consequently, critical data such as bond lengths, bond angles, and torsion angles, which define the molecule's geometry, are not experimentally known. The conformation of the propyl and acetamide (B32628) side chains relative to the benzotriazine ring system, as well as the planarity of the bicyclic core, remain undetermined. Furthermore, without crystallographic data, the absolute configuration of any stereocenters, should they exist, cannot be assigned.

The analysis of intermolecular forces, such as hydrogen bonding and π-π stacking, is crucial for understanding how molecules pack in the solid state. This, in turn, influences physical properties like melting point and solubility. For this compound, the presence of a secondary amide group suggests the potential for hydrogen bonding (N-H···O). The aromatic benzotriazine ring could also participate in π-π stacking interactions. However, without experimental crystal structure data, the specific nature and geometry of these interactions and the resulting supramolecular architecture cannot be described.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a key technique for analyzing the crystalline phases of a bulk sample. It is instrumental in identifying different polymorphic forms—crystalline structures of the same compound that can exhibit different physical properties. As no PXRD patterns for this compound are available in the literature, it is not known whether this compound exhibits polymorphism. Analysis of its crystalline phase, purity, and stability remains unperformed.

Crystal Engineering Principles Applied to Benzotriazine-Acetamide Structures

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. While the principles of crystal engineering could theoretically be applied to predict or design crystal structures of this compound, for instance by forming co-crystals, such studies are contingent on having foundational knowledge of the compound's own crystal packing, which is currently unavailable. Without experimental data on the target molecule, any discussion on the application of these principles would be purely speculative.

Computational Chemistry and Theoretical Investigations of N Propyl 1,2,4 Benzotriazine 3 Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory approaches.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations for N-Propyl-1,2,4-benzotriazine-3-acetamide would typically involve optimizing the molecular geometry to find the lowest energy conformation.

From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. This includes the total energy, dipole moment, and the distribution of electron density. The vibrational frequencies can also be calculated to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.netnih.gov

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Several analysis techniques are employed to extract detailed chemical insights from the calculated wavefunctions.

Frontier Molecular Orbitals (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity and potential interaction with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data for the compound was not found in the literature.)

ParameterValue (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)-Difference between ELUMO and EHOMO

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly those involving π-systems, are crucial for understanding the stability and electronic properties of conjugated molecules like the benzotriazine ring system. acadpubl.eumdpi.com

Table 2: Hypothetical NBO Analysis Data for this compound (Note: This table is illustrative as specific data for the compound was not found in the literature.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
---
---

Atomic Charge Distribution (e.g., Mulliken Population Analysis)

Understanding the distribution of atomic charges within a molecule is essential for predicting its electrostatic interactions and reactivity. Mulliken population analysis is one method to estimate the partial atomic charges from the molecular wavefunction. wikipedia.org It partitions the total electron density among the constituent atoms. uni-muenchen.de The resulting atomic charges can help identify electrophilic and nucleophilic sites within the this compound molecule, providing insights into its potential reactivity and intermolecular interactions. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.org

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Note: This table is illustrative as specific data for the compound was not found in the literature.)

AtomMulliken Charge (a.u.)
N (Amide)-
O (Carbonyl)-
C (Carbonyl)-
N1 (Triazine)-
N2 (Triazine)-
N4 (Triazine)-

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In these maps, regions of negative potential, typically colored in shades of red and yellow, indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, an MEP analysis would likely reveal significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms within the benzotriazine ring system, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atom attached to the amide nitrogen would be expected to show a region of positive potential, marking it as a hydrogen bond donor site. Understanding this electrostatic landscape is fundamental for predicting how the molecule will interact with biological receptors or other molecules. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. By mapping the potential energy surface (PES), computational methods can identify the most stable, low-energy conformations of a molecule.

For this compound, key rotational bonds would include the C-C bond connecting the acetamide (B32628) group to the benzotriazine ring and the N-C and C-C bonds of the n-propyl group. A theoretical conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting geometry at each step. This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The global minimum on the PES represents the most probable conformation of the molecule in its ground state. This information is vital for understanding its three-dimensional structure, which in turn dictates its ability to bind to specific targets.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. nih.gov

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov These calculations, often performed using Density Functional Theory (DFT), predict the shielding of each nucleus, which is then converted to a chemical shift relative to a standard (e.g., Tetramethylsilane). For this compound, such calculations would predict distinct signals for the aromatic protons of the benzotriazine ring, the methylene (B1212753) and methyl protons of the propyl group, and the protons of the acetamide linker. nih.gov

Infrared (IR): The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other vibrational modes of a molecule's bonds. DFT calculations can predict these frequencies with a good degree of accuracy. scielo.org.za For this compound, key predicted peaks would include the C=O stretching of the amide, N-H stretching and bending, C-H stretching of the aromatic and aliphatic groups, and vibrations characteristic of the C=N bonds within the benzotriazine ring. scielo.org.za

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum for this compound would likely show transitions associated with the π-electron system of the benzotriazine ring.

Spectroscopic TechniquePredicted ParameterRelevant Functional GroupsComputational Method
NMR Chemical Shifts (δ)Aromatic C-H, Aliphatic C-H, Amide N-HGIAO, DFT
IR Vibrational Frequencies (cm⁻¹)C=O (amide), N-H (amide), C=N (triazine)DFT (e.g., B3LYP)
UV-Vis Max. Absorption (λmax)π → π* transitions in the benzotriazine ringTD-DFT

Theoretical Assessment of Non-Linear Optical (NLO) Properties and Potential

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jhuapl.edu Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). nih.gov Molecules with significant NLO potential often possess large dipole moments and hyperpolarizability values, which arise from efficient intramolecular charge transfer (ICT). nih.govresearchgate.net

Theoretical studies on this compound would involve using DFT to calculate these NLO parameters. nih.gov The benzotriazine ring can act as an electron-accepting moiety, and if combined with suitable electron-donating groups, could facilitate ICT, a key requirement for NLO activity. nih.gov The calculated hyperpolarizability would be compared to that of standard NLO materials, such as urea, to assess its potential for use in optoelectronic applications. nih.govnih.gov

Computational Studies on Intermolecular Interactions (e.g., Ligand-Substrate Binding Mechanisms, Solvent-Solute Interactions)

Understanding how a molecule interacts with its environment is key to predicting its behavior.

Ligand-Substrate Binding: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or substrate). For this compound, docking studies could be performed to investigate its binding affinity with specific biological targets, such as enzymes or protein receptors. nih.gov These simulations would identify key intermolecular interactions, like hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

Solvent-Solute Interactions: The behavior and properties of a molecule can be significantly influenced by the solvent. Computational models can simulate the interaction between a solute molecule and surrounding solvent molecules. These studies can reveal how factors like solvent polarity affect the molecule's conformational preferences and electronic properties. For instance, the presence of hydrogen-bonding sites (the amide N-H and C=O groups) suggests that its interactions in protic solvents would be significant.

Prediction of Collision Cross Section (CCS) Values for Mass Spectrometry Applications

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The Collision Cross Section (CCS) is a key parameter derived from IM-MS that reflects the three-dimensional shape of an ion in the gas phase. mdpi.com Predicting CCS values computationally can greatly enhance confidence in compound identification. nih.govkcl.ac.uk

For this compound, predicted CCS values have been calculated using established models. uni.lu These theoretical values can be compared against experimental data to confirm the molecule's identity in complex samples. The table below presents the predicted CCS values in nitrogen drift gas for various adducts of the compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.12404152.2
[M+Na]⁺253.10598160.0
[M+K]⁺269.07992156.2
[M+NH₄]⁺248.15058166.8
[M-H]⁻229.10948152.4
[M+HCOO]⁻275.11496172.1

Simulation of Chemical Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For this compound, theoretical studies could simulate various potential reactions, such as its synthesis, hydrolysis of the amide bond, or metabolic transformations. Using DFT, researchers can model the geometric structures of the transition states and calculate the activation energies for different proposed mechanisms. This allows for the determination of the most likely reaction pathway and provides a deeper understanding of the molecule's chemical stability and reactivity.

Chemical Reactivity and Transformation Mechanisms of N Propyl 1,2,4 Benzotriazine 3 Acetamide

Investigations into the Reactivity of the 1,2,4-Benzotriazine (B1219565) Ring

The 1,2,4-benzotriazine core is a heteroaromatic system characterized by the presence of three nitrogen atoms within the triazine ring fused to a benzene (B151609) ring. This high nitrogen content renders the aromatic system significantly electron-deficient, which is a primary determinant of its reactivity.

The electron-poor nature of the 1,2,4-benzotriazine ring system generally deactivates it towards classical electrophilic aromatic substitution (EAS) reactions. msu.edu Electrophiles, which are electron-seeking species, are repelled by the reduced electron density of the ring, making reactions like nitration, halogenation, or Friedel-Crafts alkylation difficult to achieve without harsh conditions. masterorganicchemistry.commasterorganicchemistry.com The first step in EAS, the attack of the aromatic ring on an electrophile, is the rate-determining step and is energetically unfavorable for electron-deficient systems. uci.edu

Conversely, this electron deficiency makes the 1,2,4-benzotriazine ring highly susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.com Nucleophiles can attack the carbon atoms of the ring, particularly those bearing a suitable leaving group. The reaction is facilitated by the presence of electron-withdrawing groups, and the nitrogen atoms in the triazine ring act as powerful intrinsic electron-withdrawing groups, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, breaking aromaticity, and then a leaving group is expelled to restore the aromatic system. masterorganicchemistry.com

Table 1: Comparison of Expected Reactivity in Aromatic Substitution

Reaction TypeReactivity of BenzeneExpected Reactivity of 1,2,4-Benzotriazine RingRationale
Electrophilic Aromatic Substitution (EAS)ReactiveHighly DeactivatedThe three nitrogen atoms strongly withdraw electron density from the ring system, making it non-nucleophilic. msu.edu
Nucleophilic Aromatic Substitution (SNAr)Unreactive (unless activated)ActivatedThe electron-deficient nature of the ring stabilizes the negative charge of the Meisenheimer intermediate. chemistrysteps.comlibretexts.org

Nitrogen-rich heterocyclic systems like 1,2,4-benzotriazines can undergo ring-opening reactions under specific conditions, such as thermolysis, photolysis, or treatment with strong nucleophiles or reducing agents. While specific studies on N-Propyl-1,2,4-benzotriazine-3-acetamide are not prevalent, analogous systems like 1,2,3-benzotriazoles are known to undergo ring cleavage to form reactive intermediates. nih.govresearchgate.net For the 1,2,4-benzotriazine system, ring-opening could potentially proceed via cleavage of the N-N bonds, leading to highly reactive intermediates that can be trapped or can rearrange. For instance, treatment of certain 1,2,4-benzotriazines with reagents like allylsamarium bromide has been shown to proceed through a radical pathway involving fragmentation and ring-opening. researchgate.net

Conversely, ring-closing reactions are fundamental to the synthesis of the 1,2,4-benzotriazine core itself. mdpi.com These typically involve the cyclization of appropriately substituted precursors, such as o-nitrophenylhydrazides, through reductive cyclization. mdpi.com

Reactivity of the Acetamide (B32628) Moiety

The acetamide group (-CH₂CONHCH₂CH₂CH₃) is a significant site of chemical reactivity, featuring a susceptible amide linkage and acidic protons on the alpha-carbon.

The amide bond in the acetamide moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(1,2,4-benzotriazin-3-yl)acetic acid and propylamine (B44156). patsnap.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of propylamine to yield the carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate, which then collapses, expelling the propylamide anion (a poor leaving group that is protonated by the solvent) to form the carboxylate salt. patsnap.com

These reactions are generally slower than the hydrolysis of corresponding esters due to the better electron-donating ability of the nitrogen atom compared to oxygen, which reduces the electrophilicity of the carbonyl carbon.

The carbon atom adjacent to the carbonyl group (the α-carbon) in the acetamide side chain possesses acidic protons. msu.edu The presence of the adjacent carbonyl group allows for the stabilization of the conjugate base (an enolate) through resonance. libretexts.org

Treatment of this compound with a suitable base can deprotonate the α-carbon, forming a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-carbon.

Aldol-type Condensations: Reaction with aldehydes or ketones. libretexts.org

The acidity of these α-protons is a key factor in these transformations.

Table 2: Typical pKa Values of α-Protons in Carbonyl Compounds

Compound TypeTypical pKa Range
Ketone19-21
Ester23-25
Amide~30

Note: The pKa of the α-protons in this compound would be influenced by the entire molecular structure but is expected to be in the higher range for amides, requiring a strong base for deprotonation.

Influence of the N-Propyl Substituent on Reaction Kinetics and Selectivity

The N-propyl group attached to the acetamide nitrogen influences the reactivity of the molecule primarily through steric and electronic effects.

Steric Effects: The propyl group introduces steric bulk around the amide bond. This steric hindrance can affect the rate of reactions involving the carbonyl group, such as hydrolysis. Nucleophilic attack at the carbonyl carbon may be slowed compared to an unsubstituted or N-methyl amide due to the larger size of the propyl group impeding the approach of the nucleophile. psu.edu

Electronic Effects: As an alkyl group, the propyl substituent has a weak electron-donating inductive effect (+I). This effect slightly increases the electron density on the amide nitrogen, which in turn can be delocalized onto the carbonyl oxygen. This donation reduces the electrophilicity of the carbonyl carbon, potentially decreasing the rate of nucleophilic attack and hydrolysis compared to an N-aryl or N-acyl substituent.

In the context of reaction kinetics, the size of the N-substituent on an amide can have a measurable impact on hydrolysis rates.

Table 3: Hypothetical Relative Hydrolysis Rates Based on N-Substituent Effects

N-SubstituentPrimary EffectExpected Relative Rate of Hydrolysis
-H (Unsubstituted)Minimal steric hindranceFastest
-CH₃ (Methyl)Minor steric hindranceFast
-CH₂CH₂CH₃ (Propyl)Moderate steric hindranceSlower
-C(CH₃)₃ (tert-Butyl)Significant steric hindranceSlowest

This table illustrates the general trend of steric hindrance affecting reaction rates at the amide carbonyl center.

Catalyzed Reactions and Mechanistic Pathways (e.g., Cu-catalyzed transformations)

While specific catalyzed reactions involving this compound are not extensively documented, the synthesis of the parent 1,2,4-benzotriazine ring system often involves metal-catalyzed steps, providing insight into its potential transformations. Copper-catalyzed reactions are particularly notable for the formation of this heterocyclic scaffold.

One synthetic approach involves a copper-catalyzed coupling of a 2-haloaryl or arylamide with an N-protected hydrazine. scispace.com This initial coupling is facilitated by a copper catalyst in the presence of a suitable ligand, such as 1H-pyrrole-2-carboxylic acid. The resulting N'-arylated intermediate then undergoes a subsequent copper-catalyzed oxidation in the presence of air at room temperature, leading to the formation of an azo compound. The final step involves deprotection and an in situ cyclization to yield the 1,2,4-benzotriazine ring system in high yields. scispace.com

Mechanistic Pathway of Cu-Catalyzed Benzotriazine Synthesis scispace.com

Coupling: A 2-haloaryl substrate couples with an N-protected hydrazine, catalyzed by a copper(I) species. A ligand assists in stabilizing the copper complex and facilitating the reaction.

Oxidation: The resulting N'-arylated product is oxidized, also under copper catalysis, to form a reactive azo intermediate.

Cyclization: Removal of the protecting group (e.g., with trifluoroacetic acid) triggers a spontaneous intramolecular cyclization to form the stable 1,2,4-benzotriazine ring.

Interactive Table: Key Components in Cu-Catalyzed Synthesis of 1,2,4-Benzotriazines

ComponentRole in SynthesisExample
Starting MaterialProvides the benzene portion of the final ring system2-haloaryl or arylamide
CatalystFacilitates the C-N coupling and oxidation stepsCopper salts (e.g., CuI)
LigandStabilizes the catalyst and promotes the reaction1H-pyrrole-2-carboxylic acid
Final StepForms the heterocyclic ringDeprotection and in situ cyclization

Radical Pathways and Single-Electron Transfer Processes in Benzotriazine Systems

The 1,2,4-benzotriazine nucleus, particularly when present as a di-N-oxide derivative, is highly susceptible to one-electron reduction, initiating radical-based reaction pathways. These processes are fundamental to the mechanism of action for certain antitumor agents. nih.govnih.gov

Upon a single-electron reduction, typically carried out by intracellular enzymes, 3-amino-1,2,4-benzotriazine 1,4-dioxide derivatives form a radical anion. nih.gov This initial radical species is sensitive to oxygen; in aerobic conditions, it is rapidly re-oxidized back to the parent compound. However, under hypoxic (low oxygen) conditions, the radical anion can undergo further transformations. nih.gov

The radical anion can become protonated, with reported radical pK(r) values for various analogues ranging from 6.10 to 6.60. nih.gov Following protonation, the resulting species can eliminate a molecule of water to generate a highly oxidizing benzotriazinyl radical. This secondary radical is a potent oxidizing agent, with one-electron reduction potentials ranging from 0.94 to 1.31 V. nih.gov It is this oxidizing radical that is believed to be responsible for cellular damage, for instance, by reacting with components of DNA like dGMP and 2-deoxyribose. nih.gov Evidence from isotopic labeling experiments suggests that this process may involve the release of a hydroxyl radical (HO•) from the protonated drug radical. nih.gov

Visible-light-induced reactions of benzotriazinones also highlight the role of single-electron-transfer pathways, which can be confirmed through experiments such as TEMPO trapping and radical clock studies. acs.org

Interactive Table: Properties of Radical Species in Benzotriazine Systems nih.gov

Compound DerivativeRadical pK(r)One-Electron Reduction Potential of Oxidizing Radical (V)
Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide)6.19 ± 0.05~1.3
6-methoxy analogue6.10 ± 0.031.31
7-dimethylamino analogue6.45 ± 0.040.94
8-methyl analogue6.60 ± 0.04Not specified

Structure Reactivity and Structure Function Relationships in N Propyl 1,2,4 Benzotriazine 3 Acetamide Systems Excluding Biological Activity

Influence of Structural Modifications on Spectroscopic Signatures

The spectroscopic signatures of N-Propyl-1,2,4-benzotriazine-3-acetamide are intrinsically linked to its molecular structure. While specific experimental data for this compound is not extensively available in public literature, the influence of structural modifications on the spectroscopic properties can be inferred from studies on analogous 1,2,4-benzotriazine (B1219565) and N-alkyl acetamide (B32628) systems. Any alteration to the benzotriazine core, the acetamide side chain, or the N-propyl group will predictably impact its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the protons and carbons in the aromatic part of the molecule are sensitive to the electronic effects of any substituents on the benzene (B151609) ring. Electron-donating groups would typically cause an upfield shift (to lower ppm values) of the signals for the ring protons and carbons, whereas electron-withdrawing groups would result in a downfield shift. For instance, studies on substituted 1,2,4-[e]-benzotriazines have shown that the positions of proton and carbon signals are well-defined and shift predictably with substitution. nih.gov The protons of the N-propyl group would exhibit characteristic splitting patterns, and any modification to this chain, such as branching, would alter these patterns and the chemical shifts. The amide proton (NH) signal's position would be sensitive to solvent and concentration, indicative of its involvement in hydrogen bonding.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amide would be expected in the range of 3300-3100 cm⁻¹. The C=O (amide I) stretching vibration is a strong band typically appearing between 1680 and 1630 cm⁻¹. The N-H bending (amide II) vibration usually occurs in the 1570-1515 cm⁻¹ region. The C-N stretching of the amide would also be observable. Modifications to the benzotriazine ring would influence the fingerprint region of the spectrum, and any changes to the N-propyl acetamide side chain would be reflected in the corresponding stretching and bending frequencies. For example, the introduction of different functional groups on the benzotriazine core would alter the pattern of C=C and C=N stretching vibrations within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the benzotriazine chromophore. The position and intensity of these bands are highly dependent on the substitution pattern of the aromatic ring. Studies on other benzotriazine and benzotriazole (B28993) derivatives have demonstrated that substituents can cause bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima. nih.govprocess-insights.com For example, aggregation or π-stacking of benzotriazole-containing molecules, which can be influenced by the nature of side chains, has been shown to cause a bathochromic shift in the UV-Vis absorption spectrum. nih.gov The solvent polarity can also play a significant role in the position of the absorption bands, particularly for n-π* transitions.

A summary of expected spectroscopic data for this compound, based on analogous compounds, is presented in the table below.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMRAromatic Protonsδ 7.0-8.5 ppm
Amide Proton (N-H)δ 7.5-8.5 ppm (solvent dependent)
CH₂ (next to C=O)δ 2.0-2.5 ppm
CH₂ (next to NH)δ 3.1-3.4 ppm
CH₂ (propyl)δ 1.5-1.7 ppm
CH₃ (propyl)δ 0.8-1.0 ppm
¹³C NMRC=O (Amide)δ 170-175 ppm
Aromatic Carbonsδ 120-150 ppm
IRN-H Stretch3300-3100 cm⁻¹
C-H Stretch (aliphatic)2960-2850 cm⁻¹
C=O Stretch (Amide I)1680-1630 cm⁻¹
N-H Bend (Amide II)1570-1515 cm⁻¹
C=N, C=C Stretches1600-1450 cm⁻¹
UV-Visπ-π* transitionsλmax ~250-350 nm
n-π* transitionsλmax > 350 nm

Table 1: Predicted Spectroscopic Data for this compound

It is important to note that these are predicted values based on structurally related compounds, and actual experimental data may vary.

Correlation Between Molecular Structure and Chemical Reactivity Profiles

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the 1,2,4-benzotriazine ring system, the acetamide side chain, and the N-propyl group. The electronic properties of the benzotriazine core, particularly the electron-deficient nature of the triazine ring, are expected to be a dominant factor in its reactivity.

The 1,2,4-triazine (B1199460) ring is known to be π-deficient, which influences its susceptibility to nucleophilic attack. Therefore, the benzotriazine moiety in this compound would likely be the primary site for nucleophilic substitution reactions, especially on the triazine part of the fused ring system. The precise positions of attack would be dictated by the electron distribution within the ring, which can be further modulated by substituents on the benzene ring.

The acetamide side chain introduces several reactive sites. The amide linkage itself is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2-(1,2,4-benzotriazin-3-yl)acetic acid and propylamine (B44156). The carbonyl oxygen is a Lewis basic site and can coordinate to Lewis acids. The adjacent methylene (B1212753) group (CH₂) is activated by the carbonyl group, making its protons acidic and susceptible to deprotonation by a strong base, which could be followed by alkylation or other reactions at this position.

The N-propyl group is largely aliphatic and therefore less reactive. However, its steric bulk can influence the accessibility of the amide nitrogen and carbonyl oxygen to reagents, thereby modulating the reactivity of the acetamide group.

Structural modifications would significantly alter this reactivity profile. For instance, introducing electron-withdrawing groups on the benzene portion of the benzotriazine ring would further increase the electron deficiency of the triazine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. Modifications to the N-alkyl group on the amide could also influence reaction rates through steric hindrance.

Structure-Property Relationships for Non-Linear Optical Activity

While there is no specific research on the non-linear optical (NLO) properties of this compound, the NLO response of organic molecules is generally linked to the presence of a π-conjugated system and an asymmetric charge distribution, often achieved with electron-donating and electron-accepting groups. The 1,2,4-benzotriazine core provides a π-conjugated system. The NLO properties could, in principle, be tuned by strategic placement of substituents on this ring system.

Development of Quantitative Structure-Property Relationships (QSPR) in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. In a non-biological context for this compound and its analogs, QSPR models could be developed to predict a range of properties, such as solubility, melting point, chromatographic retention times, and spectroscopic characteristics.

The development of a QSPR model would involve several steps:

Dataset compilation: A series of structurally diverse 1,2,4-benzotriazine-3-acetamide derivatives would need to be synthesized, and their relevant physicochemical properties measured experimentally.

Descriptor calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the measured property.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Structural Determinants for Coordination Chemistry and Ligand Binding (e.g., metal complexation)

The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are the nitrogen atoms of the 1,2,4-triazine ring and the oxygen atom of the amide carbonyl group.

The nitrogen atoms of the triazine ring are Lewis basic and can coordinate to a wide range of metal ions. The specific mode of coordination would depend on the metal ion and the steric environment around the nitrogen atoms. For instance, it could act as a monodentate ligand through one of the nitrogen atoms or potentially as a bridging ligand between two metal centers. Research on other 1,2,4-benzotriazinyl-based ligands has shown their ability to form stable complexes with various d-block metals. nih.gov

The carbonyl oxygen of the acetamide group is another potential coordination site. It could coordinate to a metal ion either alone or in a chelating fashion, possibly involving the amide nitrogen after deprotonation or one of the triazine nitrogens. The formation of a chelate ring would lead to more stable metal complexes. Studies on other amide-containing ligands have demonstrated their versatility in coordinating to metal ions.

Potential Donor AtomFunctional GroupPossible Coordination Mode
Nitrogen (N1, N2, N4)1,2,4-Triazine ringMonodentate, Bridging
Oxygen (O)Amide carbonylMonodentate, Chelating

Table 2: Potential Metal Coordination Sites in this compound

The coordination chemistry of triazole and benzotriazole derivatives has been studied, and these compounds have been shown to act as versatile ligands. process-insights.comasianpubs.org By analogy, this compound is expected to form a variety of coordination compounds with interesting structural and electronic properties.

Impact of N-Propyl Chain Length and Branching on Intermolecular Interactions and Material Properties

The N-propyl group in this compound, although seemingly a simple alkyl chain, can have a significant impact on the intermolecular interactions and, consequently, the bulk material properties such as melting point, solubility, and crystal packing.

Intermolecular Interactions:

The primary intermolecular interactions in the solid state are expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of another, leading to the formation of chains or networks. The benzotriazine rings can participate in π-π stacking interactions. The N-propyl chain contributes to van der Waals interactions.

Chain Length: Increasing the length of the N-alkyl chain (e.g., from propyl to butyl, pentyl, etc.) would increase the contribution of van der Waals forces. This would generally be expected to lead to a higher melting point, although this trend can be complex and is also influenced by how the longer chains affect the crystal packing. Longer chains might also increase solubility in nonpolar solvents and decrease it in polar solvents.

Branching: Introducing branching in the alkyl chain (e.g., replacing the N-propyl group with an N-isopropyl group) would have a more pronounced effect on the crystal packing due to increased steric hindrance. This disruption of regular packing can lead to a lower melting point compared to the straight-chain isomer. Branching would also affect the solubility, often increasing it due to the less efficient crystal packing.

Material Properties:

The nature of the N-alkyl group can thus be used to tune the physical properties of this compound derivatives. For example, if the goal is to design a more soluble derivative for a particular application, one might consider introducing branching in the N-alkyl chain. If a higher melting point and greater thermal stability are desired, a longer, straight N-alkyl chain might be more appropriate. These structure-property relationships are fundamental in materials science for the rational design of organic materials with specific physical characteristics.

Non Biological Chemical Applications and Potential Utilities of N Propyl 1,2,4 Benzotriazine 3 Acetamide and Its Derivatives

Applications as Synthetic Auxiliaries and Activated Acylating Agents in Organic Synthesis

There is no specific information in the reviewed literature to suggest that N-Propyl-1,2,4-benzotriazine-3-acetamide has been utilized as a synthetic auxiliary or an activated acylating agent in organic synthesis. While the benzotriazole (B28993) moiety itself can be a useful leaving group and has been employed in various synthetic methodologies, these applications have not been documented for this particular derivative.

Role in Materials Science as Versatile Molecular Building Blocks

The potential for this compound to serve as a molecular building block in materials science has not been explored in the available literature. Generally, benzotriazine derivatives are investigated for their thermal stability and electronic properties, which could make them candidates for incorporation into polymers or other materials. However, no such research has been published for the specified compound.

Investigation as Corrosion Inhibitors for Metal Surfaces

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. The mechanism typically involves the formation of a protective film on the metal surface. However, no studies have been published that specifically investigate the corrosion inhibition properties of this compound on any metal surface.

Potential in Advanced Functional Materials (e.g., for Non-Linear Optical devices)

The exploration of 1,2,4-benzotriazine (B1219565) derivatives for applications in advanced functional materials, such as those with non-linear optical (NLO) properties, is an area of interest. These properties are highly structure-dependent. There is currently no data available to suggest that this compound possesses or has been tested for NLO properties.

Design of Ligands for Selective Metal Ion Complexation in Analytical or Catalytic Applications

The nitrogen atoms within the 1,2,4-benzotriazine ring system, along with the amide functionality in this compound, could theoretically act as coordination sites for metal ions. However, the design, synthesis, and evaluation of this compound as a ligand for selective metal ion complexation in analytical or catalytic applications have not been reported in the scientific literature.

Exploration in Other Chemical Engineering Applications (e.g., reaction catalysis, separation processes)

There is no available information to indicate that this compound has been investigated for any other chemical engineering applications, such as in reaction catalysis or separation processes.

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